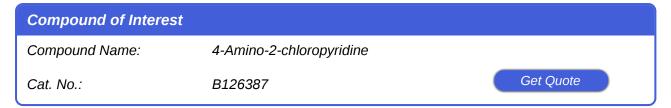


# 4-Amino-2-chloropyridine molecular structure and reactivity

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An In-depth Technical Guide to 4-Amino-2-chloropyridine: Molecular Structure and Reactivity

#### Introduction

**4-Amino-2-chloropyridine** is a highly versatile heterocyclic compound that serves as a critical building block in modern organic synthesis.[1][2] Identified by its CAS number 14432-12-3, this pyridine derivative is characterized by an amino group at the 4-position and a chlorine atom at the 2-position.[2][3] This specific arrangement of functional groups imparts unique reactivity, making it an invaluable intermediate in the development of a wide range of products, from life-saving pharmaceuticals to advanced agrochemicals.[2][4] Its applications include the synthesis of anti-inflammatory agents, antihistamines, pesticides, herbicides, and plant growth regulators. [2][5][6]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of **4-Amino-2-chloropyridine**. It includes detailed experimental protocols for its synthesis and key transformations, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in its application.

# Molecular Structure and Physicochemical Properties



**4-Amino-2-chloropyridine** is a substituted pyridine, which is a six-membered aromatic heterocycle containing a nitrogen atom.[1][3] The molecule's reactivity is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom and pyridine nitrogen.

#### Structural and Physicochemical Data

The key identifiers and physical properties of **4-Amino-2-chloropyridine** are summarized in the tables below. The compound is typically an off-white to light yellow solid, soluble in many organic solvents.[3][4][6]

Table 1: Structural Identifiers for 4-Amino-2-chloropyridine

Identifier	Value
CAS Number	14432-12-3[3][4][7][8][9][10][11]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> CIN <sub>2</sub> [3][4][7][8][10]
Molecular Weight	128.56 g/mol [3][4][7][8][10]
IUPAC Name	2-chloropyridin-4-amine[10][12]
Synonyms	2-Chloro-4-aminopyridine, 2-Chloro-pyridin-4-ylamine[3][4]
InChI Key	BLBDTBCGPHPIJK-UHFFFAOYSA-N[3][10]
SMILES	Nc1ccnc(Cl)c1[3][11]
MDL Number	MFCD00060089[4][7][9]

Table 2: Physicochemical Properties of **4-Amino-2-chloropyridine** 



Property	Value
Appearance	White to light yellow crystalline powder[6][13]
Melting Point	90-94 °C[4][6]
Boiling Point	153 °C[6]
Purity	≥ 97-99% (HPLC)[4]
Solubility	Sparingly soluble in water; soluble in ethanol, methanol, acetone[6]
Storage	Store at 0-8 °C, under inert gas, away from light and air[4][13]

#### **Molecular Visualization**

The structure of **4-Amino-2-chloropyridine** features a pyridine ring with substituents at the C2 and C4 positions.

Caption: Molecular structure of **4-Amino-2-chloropyridine**.

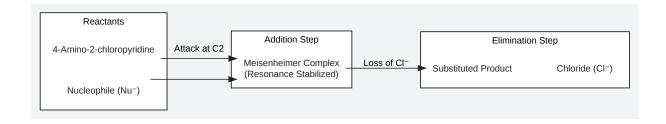
## **Chemical Reactivity and Key Transformations**

The reactivity of **4-Amino-2-chloropyridine** is dominated by the pyridine ring's electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, facilitating nucleophilic aromatic substitution (SNAr).[14][15] The chlorine atom at C2 is a good leaving group, while the amino group at C4 can participate in various reactions or be used to modulate the ring's reactivity.

## **Nucleophilic Aromatic Substitution (SNAr)**

The SNAr mechanism is a primary pathway for the functionalization of **4-Amino-2-chloropyridine**. The electron-withdrawing nature of the pyridine nitrogen makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the chloride ion to restore aromaticity.[1]





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Caption: Logical workflow of the SNAr mechanism.

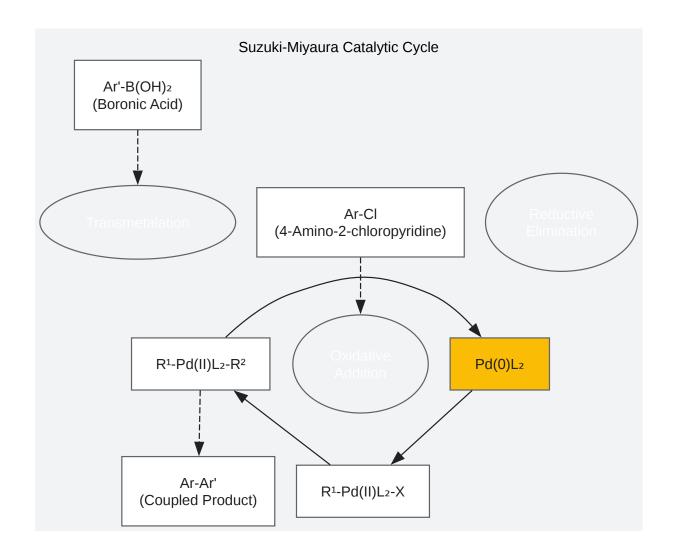
#### **Palladium-Catalyzed Cross-Coupling Reactions**

**4-Amino-2-chloropyridine** is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[1]

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboronic acid in the presence of a palladium catalyst and a base.[16][17][18] The catalytic cycle involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
- Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.





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Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

### **Reactions at the Amino Group**

The primary amino group at the C4 position can undergo typical reactions such as acylation with acid chlorides or anhydrides to form amides. It can also be protected, for instance with a Boc group (di-tert-butyl dicarbonate), to prevent its participation in subsequent reactions before being deprotected later in the synthetic sequence.[1]

# **Experimental Protocols**



Detailed methodologies are crucial for reproducible results. The following sections outline common experimental procedures for the synthesis and reaction of **4-Amino-2-chloropyridine**.

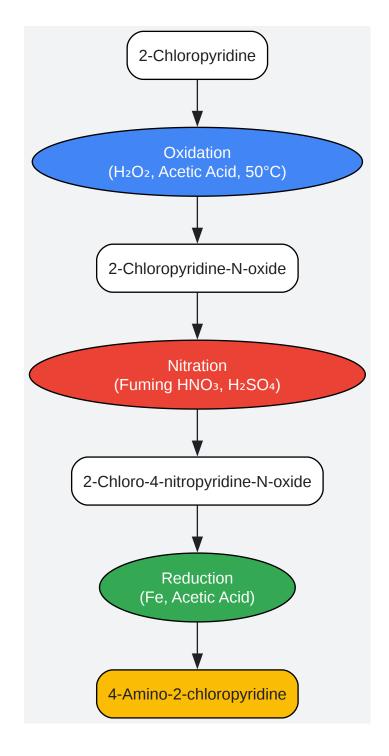
#### Synthesis of 4-Amino-2-chloropyridine

Several methods for the industrial synthesis of **4-Amino-2-chloropyridine** have been reported. A common and economical route starts from 2-chloropyridine.[5]

Protocol: 2-Chloropyridine Nitration-Reduction Method[5]

- N-Oxide Formation: 2-Chloropyridine is dissolved in an acetic acid medium. The solution is heated to approximately 50°C. 30% hydrogen peroxide is added portion-wise to form 2-Chloropyridine-N-oxide. The N-oxide formation activates the C4 position of the pyridine ring for subsequent functionalization.
- Nitration: The resulting 2-Chloropyridine-N-oxide is subjected to nitration in a sulfuric acid medium. A nitrating agent (e.g., fuming nitric acid) is added to introduce a nitro group at the C4 position, yielding 2-chloro-4-nitropyridine-N-oxide.
- Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is reduced to an amino group.
   A common method involves using a reducing agent such as iron powder in acetic acid. The reaction mixture is stirred until the reduction is complete.
- Work-up and Isolation: The final product, **4-Amino-2-chloropyridine**, is isolated from the reaction mixture through standard procedures such as filtration, extraction, and purification by crystallization or chromatography.





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Caption: Workflow for the synthesis of **4-Amino-2-chloropyridine**.

## **General Protocol for Suzuki-Miyaura Coupling**

The following is a representative protocol for the Suzuki coupling of **4-Amino-2-chloropyridine** with an arylboronic acid. Conditions may require optimization depending on the specific



substrates.

Table 3: General Suzuki-Miyaura Reaction Protocol

Step	Procedure
1. Reagent Setup	In an inert atmosphere (e.g., under Argon or Nitrogen), a reaction vessel is charged with 4-Amino-2-chloropyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh <sub>3</sub> ) <sub>4</sub> , 0.5-5 mol%), and a base (e.g., K <sub>2</sub> CO <sub>3</sub> , Na <sub>2</sub> CO <sub>3</sub> , 2.0-3.0 eq).[18][19]
2. Solvent Addition	A suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, THF, ethanol) is added.[16][18] [19]
3. Reaction	The mixture is heated (e.g., 50-100 °C) and stirred for a specified time (e.g., 2-24 hours) until reaction completion is observed by TLC or LC-MS.[16]
4. Work-up	The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
5. Purification	The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Note on Catalyst Systems: While  $Pd(PPh_3)_4$  is common, other effective systems include  $Pd_2(dba)_3$  with phosphine ligands like  $P(t-Bu)_3$ , which can be particularly effective for challenging couplings.[1][16]

## **Applications in Research and Development**



#### **4-Amino-2-chloropyridine** is a cornerstone intermediate with broad applications.

- Pharmaceuticals: It is a key starting material for a multitude of Active Pharmaceutical Ingredients (APIs).[2] Its derivatives are found in drugs with anti-inflammatory, antimicrobial, antihistamine, and potential anti-tumor properties.[1][4][6]
- Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, pesticides, and fungicides.[2][4][6] It is a crucial intermediate in the production of the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[5][7]
- Material Science: The compound is also explored for its potential in developing new polymers and photochromic materials.[4][6]

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